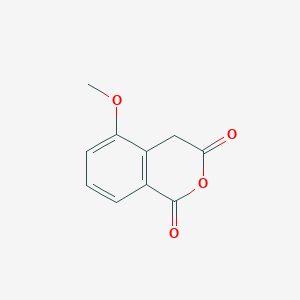
1-(Benzyloxy)-3,3-dimethylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3,3-dimethylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a benzyloxy group and two methyl groups on the azetidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3,3-dimethylazetidine can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylazetidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3,3-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The azetidine ring can be reduced to form amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products Formed:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
1-(Benzyloxy)-3,3-dimethylazetidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3,3-dimethylazetidine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2,2-dimethylazetidine
- 1-(Benzyloxy)-3,3-dimethylpyrrolidine
- 1-(Benzyloxy)-3,3-dimethylpiperidine
Comparison: 1-(Benzyloxy)-3,3-dimethylazetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to five- or six-membered ring analogs.
Properties
CAS No. |
86044-00-0 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenylmethoxyazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-13(10-12)14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
GBUVYBSSGNEQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
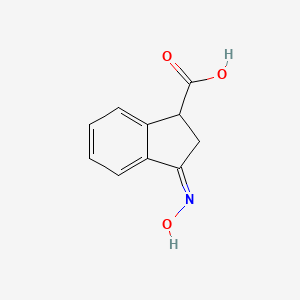


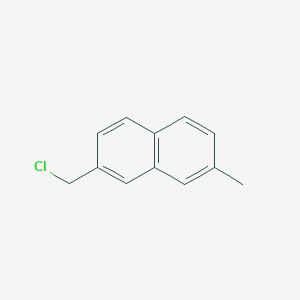
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)
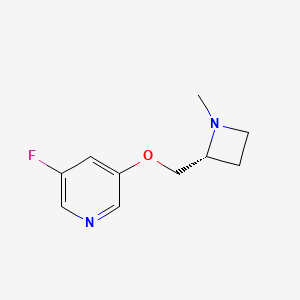
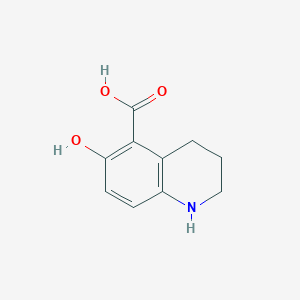
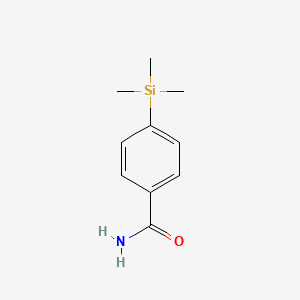

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)
